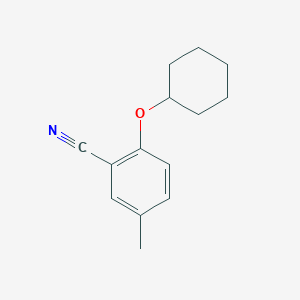

2-(Cyclohexyloxy)-5-methylbenzonitrile

Description

2-(Cyclohexyloxy)-5-methylbenzonitrile is a benzonitrile derivative featuring a cyclohexyloxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₄H₁₇NO, with a calculated molecular weight of 215.3 g/mol. The compound is structurally characterized by the electron-donating cyclohexyloxy substituent, which influences its electronic distribution, steric profile, and physicochemical properties.

This compound is primarily utilized in materials science, particularly as a UV absorber in polymer stabilization, where its cyclohexyloxy group enhances compatibility with hydrophobic polymer matrices, reducing migration and improving durability . The methyl group at the 5-position contributes to steric stabilization and modulates electronic effects on the benzonitrile core.

Properties

IUPAC Name |

2-cyclohexyloxy-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-11-7-8-14(12(9-11)10-15)16-13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPUYNKZPDEUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-methylbenzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-5-methylbenzonitrile with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of cyclohexyloxybenzoic acid or cyclohexyloxybenzaldehyde.

Reduction: Formation of 2-(Cyclohexyloxy)-5-methylbenzylamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(Cyclohexyloxy)-5-methylbenzonitrile has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Fluoro substituent (2F5MBN) : The electronegative fluorine atom withdraws electron density from the aromatic ring, increasing polarity and altering vibrational modes (e.g., C-F stretching at ~1,100 cm⁻¹ in IR spectra). This contrasts with the cyclohexyloxy group , which donates electrons via oxygen lone pairs, enhancing resonance stabilization and red-shifting UV absorption .

- However, it increases molecular weight and reduces volatility compared to methyl or fluoro groups .

Alkoxy Chain Length and Cyclic vs. Linear Substituents

- Octyloxy (C₈H₁₇O) : Linear alkoxy chains increase lipophilicity (logP ~5.2) and flexibility, improving solubility in organic solvents but reducing crystallinity.

- Cyclohexyloxy (C₆H₁₁O) : The cyclic structure balances lipophilicity (logP ~4.8) with steric hindrance, favoring thermal stability and polymer compatibility. Cyclohexyl derivatives exhibit lower melting points than aromatic analogues (e.g., phenyl), enhancing processability .

Research Findings and Data

Spectroscopic Analysis

- 2F5MBN : DFT/B3LYP/6-311++G(d,p) calculations show excellent agreement with experimental IR/Raman spectra, with scaled wavenumber deviations <10 cm⁻¹. The fluoro group’s electron-withdrawing effect shifts ring vibrational modes to higher frequencies compared to cyclohexyloxy .

- Cyclohexyloxy analogues : FT-IR spectra typically show strong C≡N stretching at ~2,230 cm⁻¹ and C-O-C asymmetric stretching at ~1,250 cm⁻¹. The cyclohexyl group’s chair conformation contributes to distinct torsional modes in Raman spectra .

Thermodynamic and Stability Data

- Entropy (2F5MBN) : Calculated entropy at B3LYP/6-311++G(d,p) is 385 J/mol·K, reflecting rotational freedom of the methyl group and rigidity of the fluorinated ring .

- Thermal stability : Cyclohexyloxy-substituted benzotriazoles decompose at ~300°C, outperforming linear alkoxy variants (e.g., octyloxy: ~250°C) due to cyclic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.